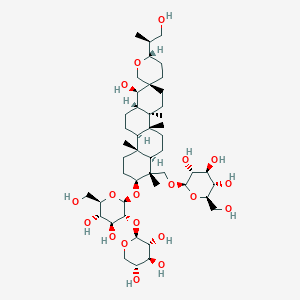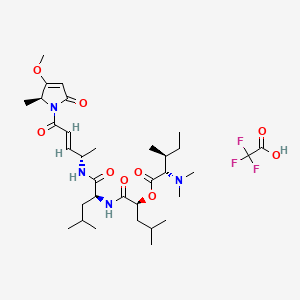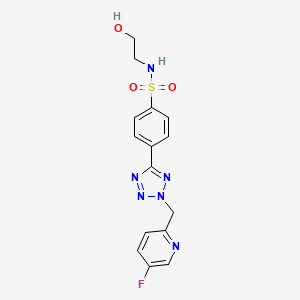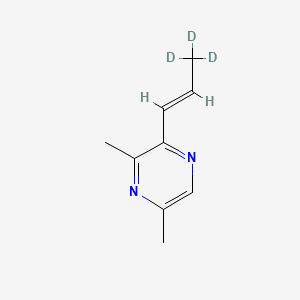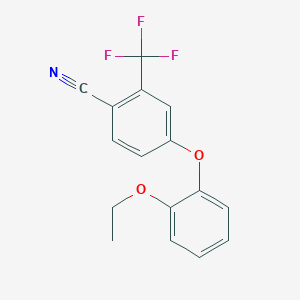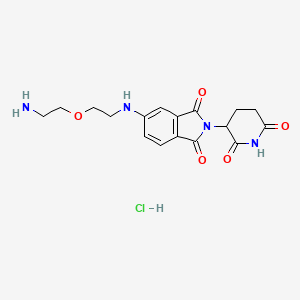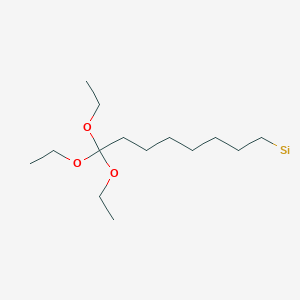
CID 53400598
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxyoctylsilane is an organosilicon compound with the chemical formula C14H32O3Si . It is a colorless to yellowish liquid that is soluble in various organic solvents but reacts with water . This compound is known for its use in creating hydrophobic coatings due to its ability to form self-assembled monolayers with low surface energy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethoxyoctylsilane can be synthesized through the direct reaction between ethanol and silicon, catalyzed by copper chloride (CuCl) and metallic copper (Cu0) nanoparticles in a fixed-bed reactor . The reaction conditions involve pretreating the CuCl/Si mixture in a nitrogen stream at temperatures ranging from 260°C to 500°C. The formation of triethoxyoctylsilane is favored at lower pretreatment temperatures (240°C to 300°C), while higher temperatures favor the formation of tetraethoxysilane .
Industrial Production Methods
In industrial settings, triethoxyoctylsilane is produced using similar catalytic processes, often involving continuous flow reactors to ensure consistent product quality and yield. The use of copper-based catalysts is common due to their high activity and selectivity for the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxyoctylsilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Forms siloxane bonds through the elimination of ethanol.
Reduction: Can act as a reducing agent in the presence of metal catalysts.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often facilitated by acidic or basic catalysts.
Reduction: Requires metal catalysts such as cobalt(II) chloride or copper.
Major Products
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane polymers.
Reduction: Yields reduced organic compounds depending on the substrate.
Wissenschaftliche Forschungsanwendungen
Triethoxyoctylsilane has a wide range of applications in scientific research:
Chemistry: Used to create hydrophobic coatings on various substrates, including metals and glass.
Biology: Employed in the modification of surfaces to study cell adhesion and growth.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify surface properties.
Wirkmechanismus
The primary mechanism by which triethoxyoctylsilane exerts its effects is through the formation of self-assembled monolayers on surfaces. The ethoxy groups react with hydroxyl groups on the substrate, forming strong siloxane bonds. The octyl group provides hydrophobicity, resulting in a surface with low energy and high water contact angles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethoxyoctadecylsilane
- Hexadecyltrimethoxysilane
- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane
- Trimethoxyoctylsilane
- Triethoxysilane
- Tetraethyl orthosilicate
Uniqueness
Compared to similar compounds, triethoxyoctylsilane is unique due to its balance of hydrophobicity and reactivity. The presence of three ethoxy groups allows for efficient bonding to substrates, while the octyl group provides significant hydrophobic properties. This makes it particularly effective for applications requiring durable, water-repellent coatings .
Eigenschaften
Molekularformel |
C14H29O3Si |
|---|---|
Molekulargewicht |
273.46 g/mol |
InChI |
InChI=1S/C14H29O3Si/c1-4-15-14(16-5-2,17-6-3)12-10-8-7-9-11-13-18/h4-13H2,1-3H3 |
InChI-Schlüssel |
YYNRBAQIPPNZQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CCCCCCC[Si])(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



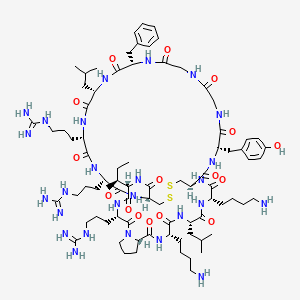

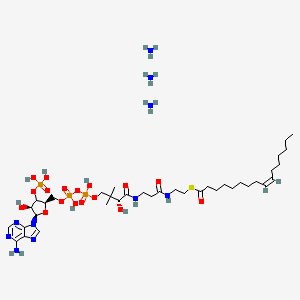
![8-(1-bicyclo[2.2.1]heptanyl)-3-(3-fluoropropyl)-1-propyl-7H-purine-2,6-dione](/img/structure/B12369378.png)

![tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12369383.png)
